molecular formula C8H7FN2O2 B12827105 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B12827105
M. Wt: 182.15 g/mol
InChI Key: JSKHXIQQUDWBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methoxy groups in this compound can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-methoxybenzoyl chloride.

    Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form an intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzimidazole ring.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: :

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

4-fluoro-6-methoxy-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H7FN2O2/c1-13-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12)

InChI Key

JSKHXIQQUDWBHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)F)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.